molecular formula C8H10N2O2 B6283030 6-amino-2,4-dimethylpyridine-3-carboxylic acid CAS No. 1934814-13-7

6-amino-2,4-dimethylpyridine-3-carboxylic acid

Cat. No.: B6283030
CAS No.: 1934814-13-7
M. Wt: 166.2
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Description

6-amino-2,4-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,4-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical to the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,4-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

6-amino-2,4-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-amino-2,4-dimethylpyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylpyridine: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions.

    6-amino-2-methylpyridine-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-amino-2,4-dimethylpyridine:

Uniqueness

6-amino-2,4-dimethylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1934814-13-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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